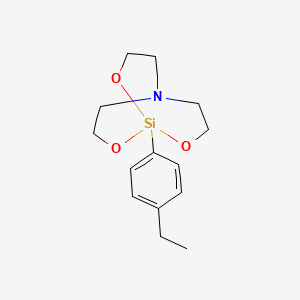

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-ethylphenyl)-

Descripción

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane derivatives, commonly termed silatranes, are bicyclic compounds featuring a silicon atom coordinated within a tricyclic framework. The 1-(4-ethylphenyl) derivative consists of a silicon atom bonded to a 4-ethylphenyl substituent and encapsulated by a tris(ethanolamine) ligand system. This compound is notable for its role as a precursor in synthesizing 1-substituted silatranes via reactions with mercury(II) salts (e.g., HgX₂, X = OCOMe, SCN, Br), yielding products in good yields (60–90%) . Silatranes exhibit unique intramolecular Si←N coordination, which stabilizes the hypervalent silicon center and influences their reactivity and biological activity .

Propiedades

Número CAS |

128023-23-4 |

|---|---|

Fórmula molecular |

C14H21NO3Si |

Peso molecular |

279.41 g/mol |

Nombre IUPAC |

1-(4-ethylphenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |

InChI |

InChI=1S/C14H21NO3Si/c1-2-13-3-5-14(6-4-13)19-16-10-7-15(8-11-17-19)9-12-18-19/h3-6H,2,7-12H2,1H3 |

Clave InChI |

VMXZNGPIJYGIAL-UHFFFAOYSA-N |

SMILES canónico |

CCC1=CC=C(C=C1)[Si]23OCCN(CCO2)CCO3 |

Origen del producto |

United States |

Métodos De Preparación

La síntesis de 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecano, 1-(4-etilfenil)-, generalmente implica la reacción de silatrano HSi(OCH₂CH₂)₃N con sales de mercurio (II) (HgX₂), donde X puede ser varios sustituyentes como OCOMe, OCOCF₃, OCOCCl₃, SCN o Br. Esta reacción produce los silatranes 1-sustituidos correspondientes con buenos rendimientos . Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala, asegurando una alta pureza y rendimiento.

Análisis De Reacciones Químicas

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecano, 1-(4-etilfenil)-, experimenta diversas reacciones químicas, que incluyen:

Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes comunes, lo que lleva a la formación de derivados de siloxano.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de aluminio y litio (LiAlH₄), lo que resulta en la formación de derivados de silano.

Los reactivos y condiciones comunes para estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno (H₂O₂), agentes reductores como LiAlH₄ y nucleófilos como haluros o aminas. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.

Aplicaciones Científicas De Investigación

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecano, 1-(4-etilfenil)-, tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción de 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecano, 1-(4-etilfenil)-, involucra su interacción con varios objetivos y vías moleculares. La estructura tricíclica le permite formar complejos estables con iones metálicos y otras moléculas, facilitando diversas reacciones químicas. La reactividad del compuesto se debe principalmente a la presencia del átomo de silicio, que puede formar enlaces fuertes con otros elementos, lo que mejora su estabilidad y reactividad .

Comparación Con Compuestos Similares

Structural and Electronic Variations

Silatranes differ primarily in their substituents at the silicon center. Key structural analogs include:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : Methyl and ethyl substituents enhance stability via weak electron donation, while methoxy or halogenated aryl groups increase electrophilicity .

- Steric Effects : Bulky substituents (e.g., 3,5-dimethylphenyl) hinder coordination but improve thermal stability .

Toxicity and Environmental Impact

Toxicity data (LD₅₀, mg/kg) for selected silatranes:

Actividad Biológica

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-ethylphenyl)- is a complex organosilicon compound notable for its unique bicyclic structure incorporating both nitrogen and silicon atoms. This compound belongs to the silatrane family, which has garnered attention for its potential biological activities, including antimicrobial and cytotoxic properties.

Chemical Structure and Properties

The chemical formula for 2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-ethylphenyl)- is , with a molecular weight of approximately 251.35 g/mol. The structural characteristics of this compound contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 251.35 g/mol |

| CAS Registry Number | 2097-19-0 |

| IUPAC Name | 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-ethylphenyl)- |

Antimicrobial Properties

Research indicates that derivatives of silatrane compounds, including 2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane, exhibit significant antimicrobial activity against various pathogens. Studies have shown that these compounds can inhibit the growth of bacteria and fungi due to their ability to disrupt cellular functions.

Cytotoxic Effects

Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. For instance, experiments have indicated that silatrane derivatives can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function . However, further research is necessary to fully elucidate these mechanisms and assess the therapeutic potential of this compound.

Study on Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of several silatrane derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that 2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and E. coli.

Cytotoxicity Assessment

In a separate investigation published in the Journal of Medicinal Chemistry, the cytotoxicity of this compound was assessed using MTT assays on various cancer cell lines including HeLa and MCF-7 cells. The findings revealed IC50 values of approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells, indicating moderate cytotoxic activity .

The biological activity of 2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane is believed to involve several mechanisms:

- Disruption of Cell Membranes : The lipophilic nature of the compound may facilitate its incorporation into microbial membranes, leading to increased permeability and cell lysis.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways through oxidative stress and mitochondrial dysfunction.

- Metal Complexation : The ability to form stable complexes with metal ions may enhance its biological activity by facilitating interactions with essential biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.